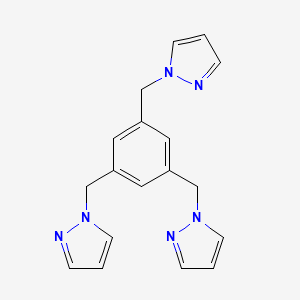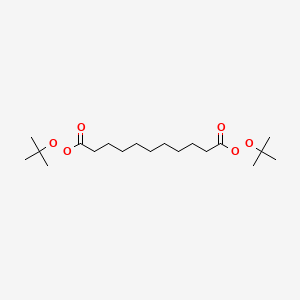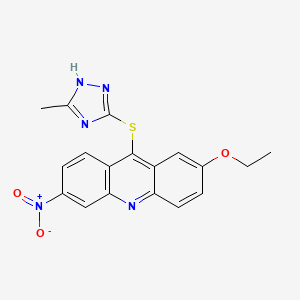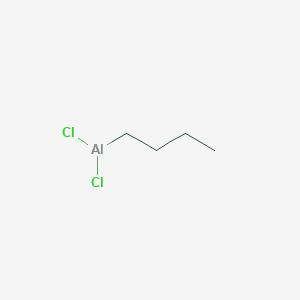
Butyldichloroaluminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyldichloroaluminum, with the molecular formula C4H9AlCl2, is an organoaluminum compound. It is a derivative of aluminum where two chlorine atoms and one butyl group are bonded to the aluminum atom. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butyldichloroaluminum can be synthesized through the reaction of aluminum trichloride with butyl lithium. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
AlCl3+C4H9Li→C4H9AlCl2+LiCl
Industrial Production Methods
In industrial settings, butyldichloroaluminum is produced using similar methods but on a larger scale. The reaction is carried out in specialized reactors that ensure the maintenance of an inert atmosphere and precise temperature control to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butyldichloroaluminum undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen or oxidizing agents to form aluminum oxides and butyl chloride.
Reduction: Can act as a reducing agent in certain reactions.
Substitution: Reacts with nucleophiles where the chlorine atoms can be substituted by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Often used in the presence of hydrogen gas.
Substitution: Nucleophiles such as alcohols, amines, and thiols are commonly used.
Major Products
Oxidation: Produces aluminum oxides and butyl chloride.
Reduction: Forms reduced organic compounds.
Substitution: Produces substituted organoaluminum compounds.
Wissenschaftliche Forschungsanwendungen
Butyldichloroaluminum has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the preparation of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which butyldichloroaluminum exerts its effects involves the formation of reactive intermediates. These intermediates can interact with various molecular targets, facilitating chemical transformations. The pathways involved often include the formation of aluminum-carbon bonds and the subsequent reactions with other chemical species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethylaluminum (C6H15Al): Another organoaluminum compound used in similar applications.
Diethylaluminum chloride (C4H10AlCl): Similar in structure but with different reactivity.
Methylaluminoxane (C2H6Al2O): Used as a co-catalyst in polymerization reactions.
Uniqueness
Butyldichloroaluminum is unique due to its specific reactivity profile, which makes it particularly useful in certain types of chemical reactions. Its ability to act as both a nucleophile and an electrophile allows for versatile applications in organic synthesis and industrial processes.
Eigenschaften
CAS-Nummer |
2444-82-8 |
|---|---|
Molekularformel |
C4H9AlCl2 |
Molekulargewicht |
155.00 g/mol |
IUPAC-Name |
butyl(dichloro)alumane |
InChI |
InChI=1S/C4H9.Al.2ClH/c1-3-4-2;;;/h1,3-4H2,2H3;;2*1H/q;+2;;/p-2 |
InChI-Schlüssel |
SHOVVTSKTTYFGP-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Al](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
![2-[4-(4-azaniumylbutyl)-2-methoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13745267.png)

![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
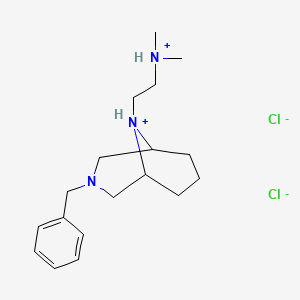
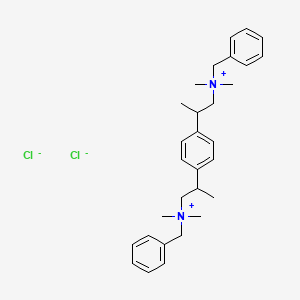
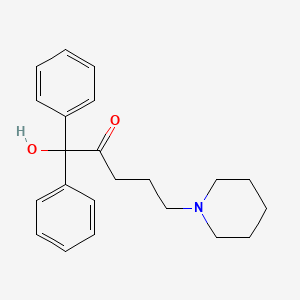
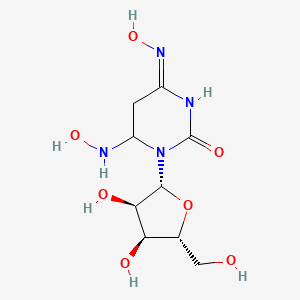
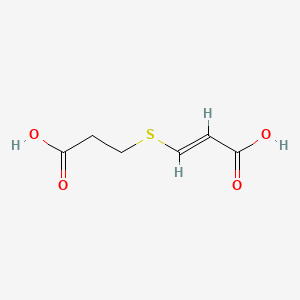
![N-[4-(dimethylamino)but-2-ynyl]-N-methylacetamide;oxalic acid](/img/structure/B13745306.png)
